Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester
Overview
Description
Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes an indole moiety, a hydroxyethyl group, and a phenylmethyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the tachykinin NK1 receptor . This receptor is part of the tachykinin family of receptors, which are involved in various physiological and pathological processes, including pain perception, inflammation, and mood regulation.
Mode of Action
As a nonpeptide antagonist , this compound binds to the tachykinin NK1 receptor, preventing the receptor’s natural ligands (such as Substance P) from binding . This inhibits the downstream signaling pathways activated by these ligands, leading to a reduction in the physiological responses they would normally trigger.
Biochemical Pathways
By blocking the NK1 receptor, it may inhibit the release of certain neurotransmitters and inflammatory mediators, thereby modulating these pathways .
Result of Action
By antagonizing the NK1 receptor, this compound can potentially alleviate symptoms associated with conditions like arthritis, asthma, migraine, anxiety, psychosis, and emesis . The exact molecular and cellular effects would depend on the specific context in which the compound is used, including the type of cells involved and the overall physiological state of the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylm
Properties
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-12-16(10-15-11-20-18-9-5-4-8-17(15)18)21-19(23)24-13-14-6-2-1-3-7-14/h1-9,11,16,20,22H,10,12-13H2,(H,21,23)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYGYUGZSGMKOX-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157000 | |
Record name | Phenylmethyl N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61535-47-5 | |
Record name | Phenylmethyl N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61535-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601157000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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